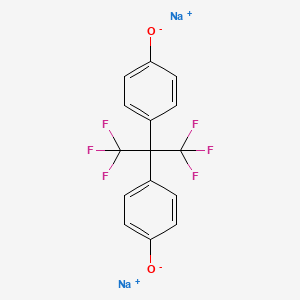

2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt is a chemical compound with the molecular formula C15H8F6Na2O2 and a molecular weight of 380.19 g/mol . This compound is known for its unique structure, which includes hexafluoropropane and phenolate groups, making it a subject of interest in various scientific fields.

準備方法

The synthesis of disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate involves several steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a phenol derivative under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

化学反応の分析

2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The phenolate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions

科学的研究の応用

Polymer Chemistry

The primary application of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, disodium salt lies in the development of advanced polymers. It is utilized in the synthesis of:

- Polyimides : These are high-performance polymers known for their thermal stability and mechanical strength. The disodium salt can be reacted with various anhydrides to produce polyimides that are suitable for aerospace and electronic applications .

- Polyamideimides : Similar to polyimides but with additional amide linkages, these materials exhibit enhanced toughness and are used in applications requiring high durability .

- Thermoplastic Elastomers : The compound is also used in creating thermoplastic elastomers that combine the properties of rubber and plastic, making them ideal for automotive and industrial applications .

Electronics

In the electronics sector, this compound is employed in the formulation of dielectric materials. Its ability to maintain performance under high temperatures makes it suitable for:

- Insulation Materials : Used in cables and circuit boards where thermal stability is crucial .

- Adhesives : The compound can enhance the thermal and mechanical properties of adhesives used in electronic assemblies .

Coatings

The compound is also applied in coatings that require excellent chemical resistance and durability. Its incorporation into coating formulations can improve:

- Corrosion Resistance : Making it suitable for protective coatings in harsh environments.

- UV Resistance : Enhancing the longevity of coatings exposed to sunlight .

Case Study 1: Aerospace Applications

A study demonstrated the use of 2,2-bis(4-hydroxyphenyl)hexafluoropropane-based polyimides in aerospace components. These materials exhibited superior thermal stability (up to 300°C) and mechanical properties compared to traditional polymers. The research highlighted their potential for use in aircraft interiors and structural components where lightweight and heat-resistant materials are essential .

Case Study 2: Electronics Industry

Another investigation focused on the use of this compound in developing high-performance dielectric materials for capacitors. The results indicated that capacitors made with BIS-AF sodium salt exhibited lower dielectric losses and higher breakdown voltages than those made with conventional materials, making them ideal for high-frequency applications .

作用機序

The mechanism of action of disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate involves its interaction with various molecular targets. The phenolate group can form strong hydrogen bonds with biological molecules, while the hexafluoropropane group enhances the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt is unique due to its combination of hexafluoropropane and phenolate groups. Similar compounds include:

Bisphenol A (BPA): Known for its use in plastics, BPA has a similar phenolic structure but lacks the fluorinated groups.

Bisphenol S (BPS): Another analog used in industrial applications, BPS also lacks the fluorinated groups present in disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

生物活性

2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt (commonly referred to as bisphenol AF or BPAF) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C12H8F6O2Na2

- CAS Number : 74938-83-3

- Molecular Weight : 336.23 g/mol

BPAF primarily functions through its interaction with specific molecular targets, which may include enzymes, receptors, and nucleic acids. Its biological activity is characterized by:

- Inhibition of Cell Proliferation : Studies indicate that BPAF can inhibit the proliferation of breast cancer-derived cell lines such as MCF-7 and HCC1954 by interfering with cell cycle progression and growth-related pathways .

- Enzyme Interaction : The compound has been shown to bind to various enzymes, potentially modulating their activity and influencing biochemical pathways critical for cell survival and proliferation.

Anticancer Activity

BPAF exhibits significant anticancer properties, particularly against breast cancer cell lines. Key findings include:

- Cell Proliferation Inhibition : In vitro studies demonstrate that BPAF effectively inhibits the growth of MCF-7 cells, with IC50 values indicating potent activity at low concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Inhibition of cell cycle progression |

| HCC1954 | 15 | Induction of apoptosis |

Antimicrobial Activity

BPAF also shows promising antimicrobial properties. Research indicates its effectiveness against various bacterial strains:

- Antibacterial Activity : BPAF has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM depending on the strain .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Case Studies

Several studies have explored the biological effects of BPAF:

-

Study on Breast Cancer Cells :

- Researchers investigated the effects of BPAF on MCF-7 cells and found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy Study :

Biochemical Pathways

BPAF is involved in several metabolic pathways:

- Metabolism : It undergoes phase I and phase II metabolic reactions primarily in the liver, where it interacts with various enzymes and cofactors, influencing its pharmacokinetics and toxicity profile .

- Transport Mechanisms : The uptake of BPAF into cells is facilitated by organic anion-transporting polypeptides (OATPs), which are crucial for its distribution within tissues.

特性

IUPAC Name |

disodium;4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O2.2Na/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;;/h1-8,22-23H;;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMXQPALCMNDKC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6Na2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421938 |

Source

|

| Record name | BIS-AF-Sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74938-83-3 |

Source

|

| Record name | BIS-AF-Sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。